Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-oxo-1-phenylpropyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPCDZZHEWGTEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a carbamate group and a ketone moiety, suggest possible interactions with biological macromolecules, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The compound includes:
- Tert-butyl group : Known for its steric hindrance and hydrophobic properties.
- Carbamate functional group : Associated with various biological activities, including enzyme inhibition and receptor binding.
- Ketone group : Implicated in reactivity patterns that can influence biological interactions.
Enzyme Inhibition Studies
Preliminary research indicates that this compound may interact with specific enzymes, potentially inhibiting their activity. This could lead to therapeutic applications in conditions where enzyme modulation is beneficial. For instance, studies have shown that similar compounds can inhibit serine proteases and other enzyme classes, suggesting a need for further investigation into this compound's inhibitory potential.
Binding Affinity Tests
Binding affinity assays are crucial for understanding how this compound interacts with various biological targets. Initial findings suggest that the compound may exhibit significant binding to certain receptors or enzymes, which could be explored through techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Study 1: Synthesis and Biological Evaluation
In one study, researchers synthesized a series of carbamate derivatives, including this compound. The synthesized compounds were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that certain derivatives exhibited promising anti-cancer activity, warranting further exploration into their mechanisms of action .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding modes of this compound with target proteins. These studies revealed potential interactions with active sites of enzymes involved in metabolic pathways, suggesting that the compound could serve as a lead in drug development efforts aimed at metabolic disorders .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate | C₁₅H₁₉NO₃ | Contains a methyl group; potential variations in biological activity |
| Tert-butyl (3-Oxo-3-phenylpropyl)carbamate | C₁₄H₁₉NO₃ | Lacks nitrogen functionality; differences in reactivity |
| Tert-butyl (3-Oxo-1-(4-methoxyphenyl)propyl)carbamate | C₁₅H₂₁NO₃ | Altered phenolic structure; may exhibit different binding properties |
This table illustrates how variations in structure can lead to differences in biological activity and reactivity patterns.
Scientific Research Applications
Pharmaceutical Applications
The compound's unique structural characteristics make it a candidate for medicinal chemistry. Its potential interactions with biological macromolecules, such as enzymes and receptors, could lead to the development of novel therapeutic agents. Preliminary studies indicate that the compound may exhibit:
- Anticancer Activity : The carbonyl group adjacent to the phenyl ring may enhance its ability to interact with cellular targets involved in cancer progression.
- Anti-inflammatory Properties : Similar carbamate derivatives have shown promise in reducing inflammation, suggesting that this compound could be explored for similar effects.
Organic Synthesis
Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate serves as a valuable building block in organic synthesis due to its stability and reactivity. Its utility can be summarized as follows:
- Intermediate in Synthesis : The compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly those involving phenolic compounds.
- Reagent in Chemical Reactions : Its reactivity makes it suitable for various chemical reactions, including nucleophilic substitutions and coupling reactions.
Material Science
In material science, the compound's properties may lend themselves to applications such as:
- Polymerization : It can potentially be used in the synthesis of polymers where carbamate linkages are desired.
- Coatings and Adhesives : The stability of the tert-butyl group may provide advantageous properties for coatings and adhesives formulations.
Comparison with Similar Compounds
The following sections compare tert-butyl N-(3-oxo-1-phenylpropyl)carbamate with structurally analogous carbamates, focusing on substituent variations, synthesis methods, physical properties, and applications.
Structural Features
Table 1: Structural Comparison
Key Insights :
- Aromatic vs. Aliphatic Substituents : The phenyl group in the target compound enhances π-π stacking interactions, which are absent in aliphatic analogs like tert-butyl N-(2,2-diethyl-3-oxopropyl)carbamate .
- Heterocyclic Systems : Compounds like those in incorporate pyridinyl or bicyclic moieties (e.g., bicyclo[2.2.2]octane ), offering rigidity and altered electronic properties.
Key Insights :
- The target compound’s synthesis relies on standard carbamate coupling , whereas analogs with sulfur or azide groups require specialized reagents (e.g., thiols, azidoethylamine) .
- Brominated derivatives facilitate cross-coupling reactions, expanding utility in medicinal chemistry.
Physical and Spectroscopic Properties
Table 3: Physical Data
Key Insights :
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl N-(3-oxo-1-phenylpropyl)carbamate, and how can reaction conditions be optimized for high enantiomeric excess?
The compound is synthesized via asymmetric Mannich reactions, which are effective for constructing β-amino carbonyl frameworks. Key steps include:
- Using N-Boc-imine intermediates and freshly distilled propionaldehyde in anhydrous acetonitrile under argon to minimize hydrolysis .
- Employing chiral catalysts (e.g., organocatalysts or metal complexes) to achieve high enantiomeric excess (>90%). Reaction temperature (-20°C to 25°C) and solvent purity are critical for reproducibility.
Q. How can the stereochemical configuration of this compound be determined using X-ray crystallography?
X-ray crystallography remains the gold standard for absolute configuration determination. Key considerations include:
- Refinement using SHELXL (from the SHELX suite) for small-molecule structures, leveraging Flack's x parameter to assess enantiopurity .
- Avoiding near-centrosymmetric structures, which can lead to false chirality assignments. Data collection at low temperature (e.g., 100 K) improves resolution.
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting NMR data be resolved?
- 1H/13C NMR : Confirm Boc-group presence via tert-butyl signals (δ ~1.4 ppm for 1H; δ ~28 ppm and ~80 ppm for 13C).
- IR : Carbamate C=O stretches appear at ~1680–1720 cm⁻¹.
- HRMS : Verify molecular ion ([M+H]+ or [M+Na]+) with <2 ppm error.
- For conflicting NOESY/ROESY data, cross-validate with computational methods (DFT) or X-ray results .
Advanced Research Questions
Q. What strategies are effective for resolving racemic mixtures of this compound, and how does the choice of chiral stationary phases (CSPs) impact HPLC separation efficiency?
- Chiral HPLC : Use polysaccharide-based CSPs (e.g., Chiralpak AD-H or OD-H) with hexane/isopropanol (90:10) mobile phase. Adjust flow rate (1.0 mL/min) and column temperature (25°C) for baseline separation .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze one enantiomer, though substrate compatibility must be tested.
Q. Under what conditions does this compound undergo decomposition, and how can its stability be enhanced during long-term storage?
- Decomposition Pathways : Exposure to strong acids/bases cleaves the Boc group, releasing CO₂ and tert-butanol. Elevated temperatures (>40°C) accelerate degradation .
- Stabilization : Store under argon at -20°C in amber vials. Add molecular sieves (3Å) to absorb moisture. Monitor purity via TLC (silica gel, ethyl acetate/hexane) .
Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic acyl substitution reactions?
- The Boc group acts as a steric shield, directing nucleophiles (e.g., amines) to the 3-oxo position. Electron-withdrawing effects of the carbamate enhance carbonyl electrophilicity.
- Kinetic studies show that bulky nucleophiles (e.g., tert-butylamine) require polar aprotic solvents (DMF or DMSO) for effective reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
